molecular formula C18H24N4O B3887126 (Z)-3-(tert-butyl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide

(Z)-3-(tert-butyl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B3887126
M. Wt: 312.4 g/mol
InChI Key: WRYNAQXBQOIADY-ODLFYWEKSA-N
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Description

(Z)-3-(tert-butyl)-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring substituted with a tert-butyl group and a benzylidene hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(tert-butyl)-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(tert-butyl)-1H-pyrazole-5-carbohydrazide with 4-isopropylbenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(tert-butyl)-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the hydrazide moiety.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(tert-butyl)-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, (Z)-3-(tert-butyl)-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide could be explored for its potential therapeutic properties

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties. Its unique chemical structure may impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of (Z)-3-(tert-butyl)-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-butyl)-1H-pyrazole-5-carbohydrazide
  • 4-isopropylbenzaldehyde
  • N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide

Uniqueness

(Z)-3-(tert-butyl)-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to the combination of its substituents, which confer specific chemical and physical properties

Properties

IUPAC Name

5-tert-butyl-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-12(2)14-8-6-13(7-9-14)11-19-22-17(23)15-10-16(21-20-15)18(3,4)5/h6-12H,1-5H3,(H,20,21)(H,22,23)/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYNAQXBQOIADY-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N\NC(=O)C2=NNC(=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-(tert-butyl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
(Z)-3-(tert-butyl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 3
(Z)-3-(tert-butyl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 4
(Z)-3-(tert-butyl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide

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